3,5-Diiodo-4-pyridone-1-acetic Acid
Overview
Description
Pelvirinic acid, also known as 3,5-diiodo-4-pyridone-N-acetic acid, is a compound of significant interest in the field of organic chemistry. It is primarily known for its derivatives, which have found applications in various scientific and industrial domains. The compound’s unique structure, featuring iodine atoms and a pyridone ring, makes it a valuable subject for research and development.
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Pelvirinic acid derivatives have shown promise in biological studies, particularly in the development of diagnostic agents and imaging compounds.
Medicine: Some derivatives of pelvirinic acid are used in medical imaging techniques, such as bronchography, due to their ability to enhance contrast in imaging studies.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
3,5-Diiodo-4-pyridone-1-acetic Acid, also known as Pelvirinic acid or Umbradilic acid, is a chemical compound with the empirical formula C7H5I2NO3 . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is believed that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
The compound is known to have a molecular weight of 40493 , which may influence its bioavailability and pharmacokinetic profile.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Pelvirinic acid can be synthesized through several methods. One common approach involves the iodination of 4-pyridone-N-acetic acid. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the pyridone ring.
Industrial Production Methods
Industrial production of pelvirinic acid often involves the large-scale iodination of precursor compounds. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The resulting product is then purified through crystallization or other suitable techniques to obtain pelvirinic acid in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pelvirinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the pyridone ring, leading to the formation of new compounds.
Substitution: The iodine atoms in pelvirinic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed to replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, reduced forms of pelvirinic acid, and substituted compounds with different functional groups. These products have diverse applications in research and industry.
Comparison with Similar Compounds
Pelvirinic acid can be compared with other iodinated compounds, such as:
Iodobenzoic acid: Similar in its use of iodine atoms for various applications.
Iodopyridine derivatives: Share structural similarities with pelvirinic acid and are used in similar contexts.
Iodoacetamide: Another iodinated compound with applications in biochemistry and molecular biology.
Pelvirinic acid stands out due to its unique combination of a pyridone ring and iodine atoms, which confer specific properties and reactivity that are advantageous in certain applications.
Conclusion
Pelvirinic acid is a compound of considerable interest due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential uses in various fields make it a valuable subject for ongoing research and development. By understanding its properties and comparing it with similar compounds, researchers can continue to explore new applications and improve existing technologies.
Properties
IUPAC Name |
2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBALTLWZVEAIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043794 | |
Record name | Pelvirinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-29-1 | |
Record name | 3,5-Diiodo-4-oxo-1(4H)-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umbradilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelvirinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pelvirinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-3,5-diiodo-4-oxo-1-pyridylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIODONE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLX9TZ649P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Diiodo-4-pyridone-1-acetic Acid interact with frog erythrocytes and what are the observed effects?
A1: Research indicates that this compound (Cardiotrast) induces the formation of numerous granules within frog erythrocytes [, ]. Interestingly, these granules do not contain the compound itself [, ]. The mechanism is hypothesized to involve the dissociation of Cardiotrast into diethanolamine and this compound. The uncharged diethanolamine form is believed to penetrate lysosome-like structures within the erythrocytes, where it accumulates through protonation, leading to granule formation [, ]. This process appears to be energy-dependent, as inhibitors of energy metabolism hinder granule formation [, ].
Q2: What is the nature of the granules formed in frog erythrocytes upon exposure to this compound?
A2: While the exact composition of the granules remains unknown due to their lack of color and ultraviolet absorbance, studies suggest they are lysosome-like structures [, ]. This conclusion stems from the finding that isolated granules exhibit activity of marker lysosomal enzymes [, ].
Q3: Does diethanolamine, a component of this compound, independently induce granule formation in frog erythrocytes?
A3: Yes, research confirms that diethanolamine alone can trigger granule formation in frog erythrocytes [, ]. This observation supports the proposed mechanism where diethanolamine, rather than the intact Cardiotrast molecule, plays a key role in granule formation [, ].
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